N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1045U85 is a small molecule drug developed by GlaxoSmithKline. It is known for its antagonistic properties towards serotonin receptors, adrenergic receptor alpha-1, and beta-1 adrenergic receptors. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthesis of 1045U85 involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound’s preparation typically involves the use of chiral derivatizing reagents and liquid extraction methods to isolate and purify the desired stereoisomers .
Chemical Reactions Analysis
1045U85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
1045U85 exerts its effects by antagonizing serotonin receptors, adrenergic receptor alpha-1, and beta-1 adrenergic receptors. By blocking these receptors, the compound can inhibit the physiological actions mediated by these receptors, such as vasoconstriction and increased heart rate. This mechanism is particularly beneficial in managing hypertension, as it helps in reducing blood pressure .
Comparison with Similar Compounds
1045U85 is unique due to its multi-target antagonistic properties. Similar compounds include:
Propranolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions.
Prazosin: An adrenergic receptor alpha-1 antagonist used to treat hypertension and benign prostatic hyperplasia.
Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Compared to these compounds, 1045U85’s ability to target multiple receptors simultaneously makes it a versatile candidate for therapeutic applications .
Properties
CAS No. |
129314-29-0 |
---|---|
Molecular Formula |
C20H24N2O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3/t16-,19-/m1/s1 |
InChI Key |
GHACVBCUANDNID-VQIMIIECSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CNC[C@H]2CCC3=CC=CC=C3C2=O)O |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
Synonyms |
(4'-1-hydroxy-2-(((1,2,3,4-tetrahydro-1-oxo-2-naphthyl)methyl)amino)ethyl)methanesulfonanilide hydrochloride 1045U85 1045U85, (R,R)-isomer 1045U85, (R,S)-isomer 1045U85, (S,R)-isomer 1045U85, (S,S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.